molecular formula C30H36O19 B12743319 2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one CAS No. 84145-74-4

2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one

Cat. No.: B12743319
CAS No.: 84145-74-4
M. Wt: 700.6 g/mol
InChI Key: APVLIPANISQUKE-YYWMDQEHSA-N
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Description

2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one is a complex organic compound. It is characterized by multiple hydroxyl and methoxy groups attached to a benzopyran structure, which is further glycosylated. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one typically involves multiple steps:

    Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic precursors.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Glycosylation: The attachment of sugar moieties (mannopyranosyl and glucopyranosyl) is typically carried out using glycosyl donors and catalysts under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions for substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and pathways.

    Medicine: Investigated for its therapeutic potential, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials or as a component in formulations.

Mechanism of Action

The mechanism by which 2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one exerts its effects involves interactions with various molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    Receptor binding: It could bind to cellular receptors, modulating signal transduction.

    Antioxidant activity: The hydroxyl groups may scavenge free radicals, reducing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: A flavonoid with similar hydroxyl and methoxy groups.

    Rutin: Another glycosylated flavonoid with comparable structural features.

    Kaempferol: A flavonoid with a similar benzopyran core.

Uniqueness

2-(3,4-Bis(hydroxymethoxy)phenyl)-3-((6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-5-hydroxy-7-(hydroxymethoxy)-4H-1-benzopyran-4-one is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl and methoxy groups, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

84145-74-4

Molecular Formula

C30H36O19

Molecular Weight

700.6 g/mol

IUPAC Name

2-[3,4-bis(hydroxymethoxy)phenyl]-5-hydroxy-7-(hydroxymethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C30H36O19/c1-11-20(35)23(38)25(40)29(46-11)42-7-18-21(36)24(39)26(41)30(48-18)49-28-22(37)19-14(34)5-13(43-8-31)6-17(19)47-27(28)12-2-3-15(44-9-32)16(4-12)45-10-33/h2-6,11,18,20-21,23-26,29-36,38-41H,7-10H2,1H3/t11-,18+,20-,21+,23+,24-,25+,26+,29+,30-/m0/s1

InChI Key

APVLIPANISQUKE-YYWMDQEHSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCO)C5=CC(=C(C=C5)OCO)OCO)O)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCO)C5=CC(=C(C=C5)OCO)OCO)O)O)O)O)O)O

Origin of Product

United States

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